![molecular formula C16H20N2O6 B2736549 (2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid CAS No. 956439-69-3](/img/structure/B2736549.png)
(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TACPA and is a derivative of the naturally occurring indole alkaloid, voacangine.
Wirkmechanismus
The mechanism of action of TACPA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
TACPA has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, TACPA has been found to inhibit the production of certain inflammatory mediators, which may be useful in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TACPA in lab experiments is its relatively simple synthesis method. Additionally, TACPA has been found to possess various biological activities, which may make it useful in the development of new drugs. However, one limitation of using TACPA in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research involving TACPA. One area of interest is the development of new drugs based on the structure of TACPA. Additionally, further studies are needed to fully understand the mechanism of action of TACPA and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of TACPA, which may lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of TACPA can be achieved through several methods, including the reaction of voacangine with 2-amino-2-methylpropanoic acid, followed by the protection of the amine group and the subsequent deprotection of the carboxylic acid group. Another method involves the reaction of voacangine with N-Boc-2-amino-2-methylpropanoic acid, followed by the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
TACPA has been the subject of various scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity, with studies indicating that it can inhibit the growth of cancer cells in vitro. Additionally, TACPA has been found to possess antimicrobial activity, with studies indicating that it can inhibit the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-8(16(20)21)17-15(19)10-6-9-7-11(22-3)13(23-4)14(24-5)12(9)18(10)2/h6-8H,1-5H3,(H,17,19)(H,20,21)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAFZBPKKQBONS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=CC(=C(C(=C2N1C)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=CC(=C(C(=C2N1C)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



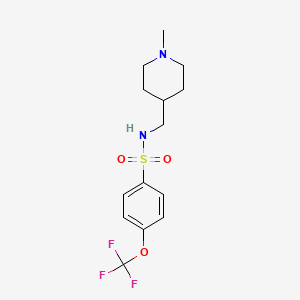
![5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2736471.png)
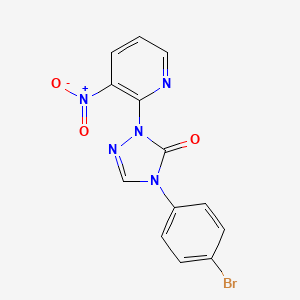
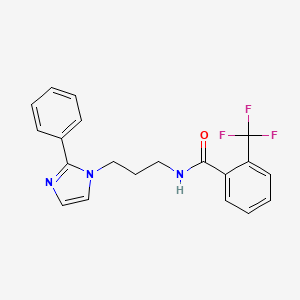
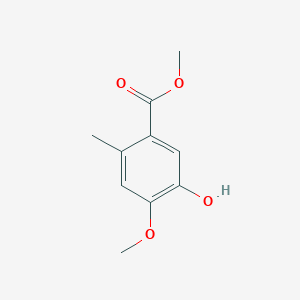
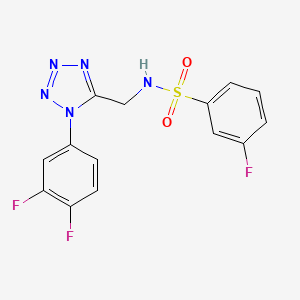

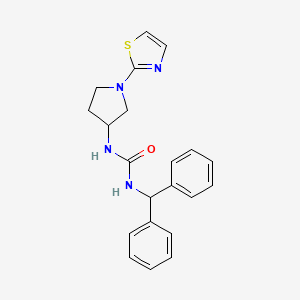
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2736481.png)
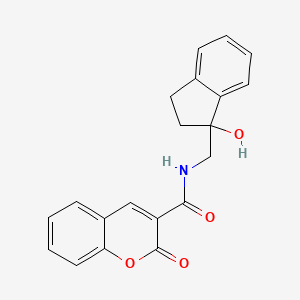
![N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2736485.png)
![Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2736486.png)